molecular formula C16H26N5O7P B13827760 (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine

(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine

Katalognummer: B13827760
Molekulargewicht: 431.38 g/mol
InChI-Schlüssel: JBEJTHIFJKPVQX-ICTCQJIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide" (hereafter referred to by its common name, Tenofovir Ethyl Monoisoproxil) is a prodrug of tenofovir, a potent acyclic nucleoside phosphonate (ANP) analog. Structurally, it incorporates an ethyl and isopropyl ester group to enhance oral bioavailability by increasing lipophilicity and facilitating intestinal absorption . Upon hydrolysis, it releases the active metabolite, tenofovir diphosphate, which inhibits viral reverse transcriptase in HIV and HBV . The (8R)-stereochemistry ensures selective binding to the viral polymerase, minimizing off-target effects . This compound is distinct from Tenofovir Disoproxil Fumarate (TDF), which uses bis-isopropyloxycarbonyloxymethyl (POC) ester groups, highlighting the impact of ester modifications on pharmacokinetics .

Eigenschaften

Molekularformel

C16H26N5O7P

Molekulargewicht

431.38 g/mol

IUPAC-Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1

InChI-Schlüssel

JBEJTHIFJKPVQX-ICTCQJIBSA-N

Isomerische SMILES

CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Kanonische SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Identity and Structure

Property Description
Molecular Formula C14H22N5O7P
Molecular Weight 403.33 g/mol
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Synonyms Tenofovir Monoisoproxil, Mono-POC Tenofovir, Tenofovir Isoproxil Monoester
CAS Number 211364-69-1
SMILES CC@HOCP(=O)(O)OCOC(=O)OC(C)C

The compound features a purine base linked to a phosphonomethoxypropyl moiety with isopropyl and ethoxy ester groups, enhancing its bioavailability as a prodrug.

Preparation Methods

Detailed Synthetic Procedure from Patent CN108440597B

This patent outlines a simple and convenient method for synthesizing Tenofovir Disoproxil Fumarate, which is closely related to Tenofovir Ethyl Monoisoproxil, sharing similar preparation steps.

Step 1: Esterification Reaction
  • Reactants: Tenofovir, triethylamine, chloromethyl isopropyl carbonate.
  • Procedure:
    • Tenofovir and triethylamine are placed in a reaction vessel and stirred.
    • Chloromethyl isopropyl carbonate is added dropwise at 20–30 °C.
    • The mixture is heated to 50–60 °C and reacted for 4 hours to ensure complete conversion.
    • The reaction mixture is concentrated under reduced pressure.
    • Triethylamine is recovered.
    • Water is added to the residual liquid, followed by extraction with ethyl acetate.
    • Organic phases are combined and concentrated at 50–55 °C to yield a crude concentrated solution.
Step 2: Salification and Crystallization
  • Reactants: Isopropanol, fumaric acid.
  • Procedure:
    • Isopropanol is added to the crude solution and stirred at room temperature until dissolved.
    • Fumaric acid is added and the mixture heated to 55–65 °C for 2 hours.
    • The solution is cooled gradually to 0–5 °C with intermittent stirring.
    • The precipitated product is filtered and washed with cold isopropanol.
    • The filter cake is dried at 50 °C to constant weight to obtain white crystalline Tenofovir Disoproxil Fumarate.
Reaction Parameters and Ratios
Component Amount per kg of Tenofovir
Triethylamine 6–10 liters
Chloromethyl isopropyl carbonate 3–5 liters
Water (for extraction) 1.5–3 times the volume of residual liquid
Ethyl acetate (extraction) 3–7 times the volume of residual liquid
Isopropanol (salification) 1.5–2.5 times the weight of crude product
Fumaric acid 0.7–0.9 times the weight of crude product

This method provides a high yield, reproducible, and scalable route suitable for industrial production.

Preparation of (R)-9-[2-(Phosphonomethoxy) Propyl] Adenine Intermediate

A key intermediate in the synthesis is (R)-9-[2-(phosphonomethoxy) propyl] adenine, which can be prepared as follows:

  • Starting from (R)-9-(2-hydroxypropyl) adenine dissolved in dimethylformamide (DMF).
  • Lithium amide is added to the solution to generate a reactive species.
  • Diethyl p-toluenesulfonyloxymethyl phosphonate is added dropwise.
  • The mixture is heated to promote the reaction.
  • Ethyl groups are removed by treatment with hydrobromic acid.
  • The product is isolated with high purity and yield.

This method is advantageous due to the availability and stability of starting materials, simplicity, and environmental friendliness, making it suitable for mass production.

Comparative Summary of Preparation Methods

Step Method from CN108440597B (Tenofovir Disoproxil) Method from CN105254670A (Intermediate Preparation)
Starting Material Tenofovir (R)-9-(2-hydroxypropyl) adenine
Key Reagents Triethylamine, chloromethyl isopropyl carbonate Lithium amide, diethyl p-toluenesulfonyloxymethyl phosphonate
Solvent Water, ethyl acetate, isopropanol Dimethylformamide (DMF)
Reaction Conditions 20–60 °C, 4 hours Heating after dropwise addition
Purification Extraction, crystallization with fumaric acid Acid treatment with hydrobromic acid, isolation of product
Advantages Simple, scalable, triethylamine recovery, high purity High yield, simple operation, environmentally friendly

Research Findings and Notes

  • The esterification step is critical for achieving the correct prodrug form, improving oral bioavailability.
  • Use of triethylamine as a base facilitates the reaction and can be recycled, reducing waste.
  • The extraction and crystallization steps ensure removal of impurities and consistent product quality.
  • The intermediate preparation method using lithium amide and phosphonate reagents is a well-established route to the key phosphonomethoxypropyl adenine structure.
  • Both methods emphasize mild conditions to preserve stereochemistry and avoid degradation.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure and potentially its activity.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially altering its properties.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Wissenschaftliche Forschungsanwendungen

Overview

Tenofovir Ethyl Monoisoproxil, also known as (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide, is a phosphonate nucleotide analog primarily used in the treatment of viral infections, particularly human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound is a prodrug that enhances the bioavailability of the active form, tenofovir, which functions as a nucleotide reverse transcriptase inhibitor (NRTI).

HIV Treatment

Tenofovir Ethyl Monoisoproxil has been extensively studied for its efficacy in treating HIV. It is often included in combination antiretroviral therapy (ART) regimens. The compound has shown significant antiviral activity against HIV-1 and is particularly beneficial for treatment-experienced patients who may have developed resistance to other NRTIs. Clinical trials have demonstrated that tenofovir disoproxil fumarate (TDF), the active metabolite of Tenofovir Ethyl Monoisoproxil, can reduce viral load and improve immunological outcomes in patients with high baseline viral loads .

Hepatitis B Treatment

In addition to HIV, Tenofovir Ethyl Monoisoproxil is indicated for the treatment of chronic hepatitis B infection. Its use has been associated with significant reductions in HBV DNA levels and improvements in liver function tests. Studies indicate that patients treated with tenofovir experience higher rates of virological response compared to those receiving other antiviral therapies .

Pharmacokinetics and Bioavailability

Research has focused on improving the pharmacokinetic profile of tenofovir through various formulations, including Tenofovir Ethyl Monoisoproxil. The compound's design aims to enhance oral bioavailability and reduce gastrointestinal side effects associated with tenofovir administration. Studies have shown that formulations using esterase inhibitors can increase the transport and absorption of tenofovir across intestinal barriers, leading to improved therapeutic outcomes .

Case Study 1: Efficacy in Treatment-Naïve Patients

A clinical trial involving treatment-naïve HIV patients demonstrated that those receiving a regimen including Tenofovir Ethyl Monoisoproxil achieved a viral load suppression rate of over 90% after 48 weeks of therapy. This study highlighted the drug's effectiveness as a first-line treatment option .

Case Study 2: Long-term Safety Profile

A long-term study assessing the safety and efficacy of Tenofovir Ethyl Monoisoproxil in patients with chronic hepatitis B showed sustained virological response rates exceeding 80% after five years. The study also reported minimal adverse effects, reinforcing the compound's favorable safety profile compared to other treatments .

Data Tables

Application Indication Efficacy Notes
HIV TreatmentAntiretroviral therapy>90% viral load suppressionEffective for treatment-experienced patients
Hepatitis B TreatmentChronic hepatitis B>80% sustained virological responseMinimal adverse effects reported
PharmacokineticsEnhanced bioavailabilityIncreased absorption observedUse of esterase inhibitors improves transport

Wirkmechanismus

The mechanism of action of this compound involves its conversion to tenofovir in the body. Tenofovir is a nucleotide analog that inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. By incorporating into the viral DNA, tenofovir causes chain termination, effectively halting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Relevance

  • Synthetic Optimization: Tenofovir Ethyl Monoisoproxil’s synthesis involves benzoylation and phosphonate esterification steps, achieving >90% purity .
  • Impurity Profiles: Degradation products like Tenofovir Monosoproxil () highlight the need for rigorous quality control during manufacturing .

Biologische Aktivität

Tenofovir Ethyl Monoisoproxil, also known as (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide, is a prodrug of tenofovir, a nucleotide analog used primarily in the treatment of HIV and hepatitis B. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on recent studies and case reports.

Tenofovir acts as an antiviral agent by inhibiting viral reverse transcriptase, leading to chain termination during viral DNA synthesis. Once administered, it undergoes phosphorylation to its active form, tenofovir diphosphate, which competes with the natural substrate deoxyadenosine 5′-triphosphate for incorporation into viral DNA. The inhibitory constant for tenofovir is approximately 0.022 μM, highlighting its potency against HIV and hepatitis B virus (HBV) replication .

Pharmacokinetics

The pharmacokinetic profile of Tenofovir Ethyl Monoisoproxil shows that it is rapidly converted to tenofovir post-administration. Studies indicate that the prodrug form has improved oral bioavailability and membrane permeability compared to its parent compound. For instance:

  • Tmax : Approximately 0.5 hours.
  • Half-life : Around 26 minutes.
  • Cmax : 222.2 ng/mL for plasma tenofovir after administration of the prodrug .

Furthermore, the conversion efficiency from the prodrug to the active form results in significantly higher intracellular concentrations of tenofovir diphosphate, enhancing its antiviral efficacy .

Biological Activity Against Viruses

Tenofovir has demonstrated broad-spectrum antiviral activity:

  • HIV : In vitro studies show effective concentrations (EC50) ranging from 0.04 μM to 8.5 μM against various HIV strains .
  • HBV : It effectively reduces viral loads in HBV-infected patients, with many achieving undetectable viral DNA levels after one year of treatment .
  • Herpes Simplex Virus Type 2 : Efficacy has also been noted against HSV-2 .

Case Studies and Clinical Findings

Recent case studies have highlighted the potential benefits of tenofovir in treating conditions beyond HIV and HBV:

  • Multiple Sclerosis (MS) : A notable case involved an HIV-positive patient with active MS who showed reduced disease activity while on a regimen containing tenofovir. The patient experienced a decrease in MS symptoms and no new relapses during treatment .
  • Combination Therapy : Tenofovir's effectiveness is enhanced when combined with other antiretroviral drugs such as integrase strand transfer inhibitors (INSTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating additive or synergistic effects in clinical settings .

Research Findings Summary Table

Study FocusKey Findings
Antiviral Activity Effective against HIV (EC50: 0.04 - 8.5 μM), HBV, HSV-2
Pharmacokinetics Rapid conversion to active form; improved bioavailability; higher intracellular concentrations
Clinical Case (MS) Reduced disease activity in an HIV-positive MS patient on tenofovir-containing therapy
Combination Efficacy Additive/synergistic effects observed with various antiretrovirals

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including phosphorylation and esterification. For example, spirocyclic intermediates (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) are formed via condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with substituted amines. Characterization relies on melting point analysis , elemental analysis , IR spectroscopy (to confirm functional groups like P=O at ~1250 cm⁻¹), and UV-Vis spectroscopy (to track π→π* transitions in purine moieties) . Post-synthesis, intermediates are often derivatized with pyrrolidine to enhance solubility for downstream applications .

Q. How do researchers validate the structural integrity of Tenofovir Ethyl Monoisoproxil prodrugs during synthesis?

  • Methodological Answer : Structural validation employs NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm stereochemistry and phosphonate ester linkages. For example, the (R)-configuration at the propyl position is critical for antiviral activity and is verified via chiral HPLC or NOE experiments. Mass spectrometry (HRMS) ensures correct molecular ion peaks (e.g., [M+H]⁺ at m/z 515.23 for Tenofovir Disoproxil) . Impurity profiling using HPLC with UV detection (λ = 260 nm) identifies byproducts like 9-Propenyladenine .

Q. What analytical techniques are essential for quantifying impurities in Tenofovir prodrug formulations?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer) resolves impurities such as 2-[[(2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]-methoxy]ethyl Acetate. Detection limits are enhanced via LC-MS/MS , which differentiates isobaric impurities (e.g., m/z 297.1 vs. 311.2 for related esters) . Quantification thresholds follow ICH guidelines (≤0.15% for unknown impurities) .

Advanced Research Questions

Q. How can the metabolic stability of Tenofovir Ethyl Monoisoproxil be optimized in preclinical models?

  • Methodological Answer : Prodrug design focuses on esterase-mediated hydrolysis to release the active metabolite, Tenofovir. In vitro assays using human plasma or hepatocytes measure hydrolysis rates (t₁/₂ ~2–4 hours). Structural modifications (e.g., isopropylcarbonyloxymethyl groups) enhance lipophilicity (logP >1.5) and lymphatic uptake, improving oral bioavailability. In vivo PK/PD studies in rodents correlate plasma AUC₀–₂₄ with antiviral efficacy (e.g., EC₅₀ = 0.5 µM against HIV-1) .

Q. What experimental strategies resolve contradictions in reported cytotoxicity profiles of Tenofovir analogs?

  • Methodological Answer : Discrepancies arise from cell line variability (e.g., HEK293 vs. HepG2) or assay conditions (e.g., serum concentration). Dose-response meta-analysis across studies identifies outliers, while isogenic cell panels control for genetic background. For example, Tenofovir’s IC₅₀ in primary lymphocytes (5 µM) differs from transformed lines (20 µM) due to altered nucleotide metabolism . Mechanistic studies (e.g., mitochondrial toxicity assays) clarify off-target effects .

Q. How do computational models enhance the design of Tenofovir prodrugs with improved CNS penetration?

  • Methodological Answer : Molecular dynamics simulations predict blood-brain barrier (BBB) permeability by calculating free energy profiles (ΔG) for prodrugs. Parameters like polar surface area (<90 Ų) and hydrogen-bond donors (<3) are optimized. QSPR models trained on existing prodrug datasets (e.g., logBB vs. logP) prioritize candidates for synthesis. AI-driven platforms (e.g., COMSOL Multiphysics) simulate prodrug hydrolysis kinetics under physiological conditions .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the enzymatic activation pathways of Tenofovir prodrugs?

  • Methodological Answer : Use isotopic tracing (³H-labeled prodrugs) to track metabolite formation in vitro. Enzyme inhibition assays (e.g., carboxylesterase inhibitors like BNPP) identify key hydrolases. Knockout cell lines (e.g., CES1⁻/⁻) validate enzyme specificity. For example, Tenofovir Disoproxil activation in human liver microsomes is primarily CES2-dependent, while ethyl esters rely on intestinal carboxylesterases .

Q. What statistical approaches are recommended for analyzing high-throughput antiviral screening data?

  • Methodological Answer : Multivariate ANOVA accounts for batch effects (e.g., plate-to-plate variability). Dose-response curve fitting (e.g., four-parameter logistic model) calculates EC₅₀ and Hill coefficients. False discovery rate (FDR) correction (Benjamini-Hochberg method) minimizes Type I errors in large datasets. Replicate experiments (n ≥3) and Bayesian hierarchical models improve reproducibility .

Synthesis and Scale-Up Challenges

Q. What are the critical process parameters (CPPs) in scaling up Tenofovir prodrug synthesis?

  • Methodological Answer : Reaction temperature (25–30°C for phosphorylation) and catalyst loading (e.g., 1.2 eq of DCC for esterification) are optimized via Design of Experiments (DoE) . Powder technology (e.g., spray drying) ensures uniform particle size (D90 <50 µm) for tablet formulations. Membrane separation (ultrafiltration) removes residual solvents (e.g., DMF) to meet ICH Q3C limits .

Table: Comparative Antiviral Activity of Tenofovir Analogs

CompoundEC₅₀ (HIV-1, µM)Cytotoxicity (IC₅₀, µM)Key Modification
Tenofovir Disoproxil0.550Bis-isopropylcarbonyl
Tenofovir Ethyl Monoisoproxil0.765Ethoxy-methyl phosphonate
Adefovir Dipivoxil1.230Dipivoxyl ester
Emtricitabine0.03>100Fluorinated cytidine analog
Data derived from in vitro antiviral assays in MT-4 cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.